molecular formula C8H16Si B102161 1-(Trimethylsilyl)-1-pentyne CAS No. 18270-17-2

1-(Trimethylsilyl)-1-pentyne

Cat. No.: B102161
CAS No.: 18270-17-2
M. Wt: 140.3 g/mol
InChI Key: CABCDUQQPBAHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trimethylsilyl)-1-pentyne is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a pentyne backbone. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds and as a precursor in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)-1-pentyne can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with an appropriate alkyl halide under basic conditions. The reaction typically proceeds as follows:

    Reactants: Trimethylsilylacetylene and an alkyl halide (e.g., 1-bromopentane).

    Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

    Procedure: The base deprotonates the trimethylsilylacetylene, forming a nucleophilic acetylide anion, which then undergoes nucleophilic substitution with the alkyl halide to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organosilicon chemistry and large-scale organic synthesis apply. Industrial synthesis would likely involve optimized reaction conditions, continuous flow processes, and the use of catalysts to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)-1-pentyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation agents like bromine or chlorine can facilitate substitution reactions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

1-(Trimethylsilyl)-1-pentyne has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.

    Medicine: Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.

    Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals.

Comparison with Similar Compounds

  • 1-(Trimethylsilyl)-1-propyne
  • 1-(Trimethylsilyl)-1-butene
  • 1-(Trimethylsilyl)-1-hexene

Comparison: 1-(Trimethylsilyl)-1-pentyne is unique due to its specific chain length and the presence of the trimethylsilyl group, which imparts distinct reactivity and stability. Compared to its analogs, it offers a balance between reactivity and steric hindrance, making it suitable for a wide range of synthetic applications.

Properties

IUPAC Name

trimethyl(pent-1-ynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Si/c1-5-6-7-8-9(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABCDUQQPBAHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375383
Record name 1-(Trimethylsilyl)-1-pentyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18270-17-2
Record name Trimethyl-1-pentyn-1-ylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18270-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Trimethylsilyl)-1-pentyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Trimethylsilyl)-1-pentyne
Reactant of Route 2
Reactant of Route 2
1-(Trimethylsilyl)-1-pentyne
Reactant of Route 3
Reactant of Route 3
1-(Trimethylsilyl)-1-pentyne
Reactant of Route 4
Reactant of Route 4
1-(Trimethylsilyl)-1-pentyne
Reactant of Route 5
Reactant of Route 5
1-(Trimethylsilyl)-1-pentyne
Reactant of Route 6
Reactant of Route 6
1-(Trimethylsilyl)-1-pentyne
Customer
Q & A

Q1: What is the role of 1-(Trimethylsilyl)-1-pentyne in the synthesis of credneramide A and B?

A1: this compound serves as a key building block in the synthesis of credneramide A and B. It participates in a ruthenium-catalyzed Alder-ene reaction with 5-hexenoic acid derivatives. This reaction forms the characteristic 1,4-diene substructure found in both credneramide molecules [].

Q2: How does the use of this compound compare to alternative approaches in this synthesis?

A2: The research paper compares the use of this compound in a ruthenium-catalyzed Alder-ene reaction to a cobalt-catalyzed Alder-ene reaction using 1-chloropent-1-yne []. Both approaches successfully lead to intermediates that can be further elaborated into credneramide A and B. This comparison highlights the versatility of different catalytic systems and starting materials in organic synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.